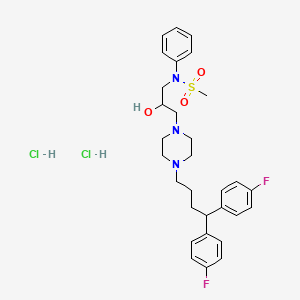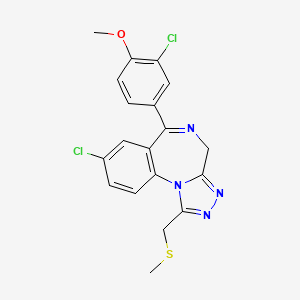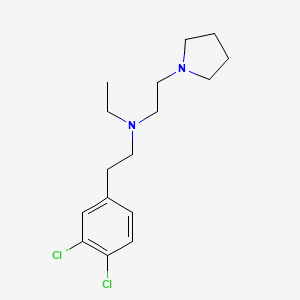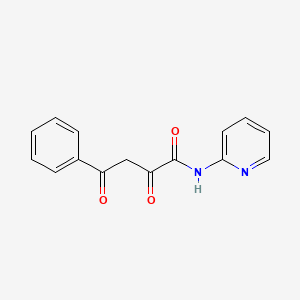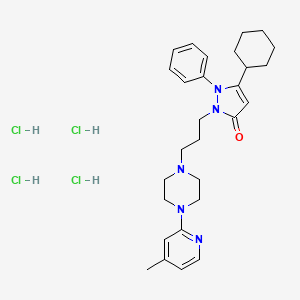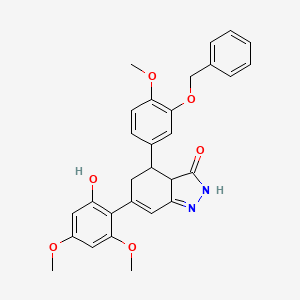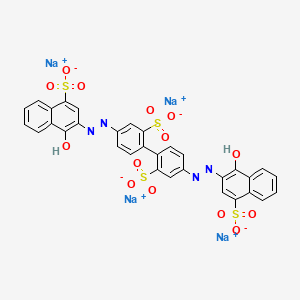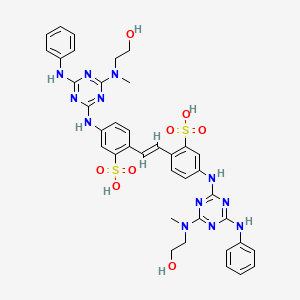
1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-dodecanosulfónico, 3-hidroxi-, sal monosódica es un compuesto químico con la fórmula molecular C12H25NaO4S. Es un tensioactivo, lo que significa que tiene la capacidad de reducir la tensión superficial de los líquidos, lo que lo hace útil en diversas aplicaciones como detergentes y emulsionantes .
Métodos De Preparación
La síntesis del ácido 1-dodecanosulfónico, 3-hidroxi-, sal monosódica normalmente implica la sulfonación del dodecano, seguida de la neutralización con hidróxido de sodio. Las condiciones de reacción a menudo requieren temperaturas controladas y la presencia de un catalizador para asegurar la conversión eficiente de los reactivos al producto deseado .
En entornos industriales, la producción de este compuesto puede ampliarse utilizando reactores de flujo continuo, que permiten un mejor control de los parámetros de reacción y mayores rendimientos. El uso de técnicas avanzadas de purificación, como la cristalización y la destilación, asegura la producción de ácido 1-dodecanosulfónico, 3-hidroxi-, sal monosódica de alta pureza .
Análisis De Reacciones Químicas
El ácido 1-dodecanosulfónico, 3-hidroxi-, sal monosódica experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar derivados de ácido sulfónico. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido sulfónico en un grupo sulfonato. Los agentes reductores como el borohidruro de sodio se utilizan normalmente.
Sustitución: El grupo ácido sulfónico puede sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleófila.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que las reacciones de sustitución pueden producir una variedad de ésteres y amidas sulfonatos .
Aplicaciones Científicas De Investigación
El ácido 1-dodecanosulfónico, 3-hidroxi-, sal monosódica tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 1-dodecanosulfónico, 3-hidroxi-, sal monosódica se basa principalmente en sus propiedades tensioactivas. Reduce la tensión superficial de los líquidos alineándose en la interfaz líquido-aire, estabilizando así emulsiones y dispersiones. Esta propiedad es crucial en diversas aplicaciones, desde detergentes hasta productos farmacéuticos .
A nivel molecular, el grupo ácido sulfónico interactúa con las moléculas de agua, mientras que la cadena de dodecano hidrófoba interactúa con sustancias no polares. Esta interacción dual facilita la mezcla de sustancias polares y no polares, mejorando la solubilidad y la estabilidad de diversas formulaciones .
Comparación Con Compuestos Similares
El ácido 1-dodecanosulfónico, 3-hidroxi-, sal monosódica se puede comparar con otros tensioactivos similares, como:
Dodecilsulfato de sodio (SDS): Ambos compuestos son tensioactivos, pero el SDS se utiliza más comúnmente en entornos de laboratorio para la desnaturalización de proteínas y la electroforesis.
Laurilsulfato de sodio (SLS): Similar al SDS, el SLS se utiliza ampliamente en productos de cuidado personal como champús y pastas dentífricas.
Estas comparaciones destacan las propiedades únicas del ácido 1-dodecanosulfónico, 3-hidroxi-, sal monosódica, particularmente su capacidad para funcionar como un reactivo de emparejamiento iónico y sus aplicaciones en la síntesis de materiales avanzados .
Propiedades
Número CAS |
13502-28-8 |
|---|---|
Fórmula molecular |
C12H25NaO4S |
Peso molecular |
288.38 g/mol |
Nombre IUPAC |
sodium;3-hydroxydodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-12(13)10-11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);/q;+1/p-1 |
Clave InChI |
GUNDCQDQIPEOFE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC(CCS(=O)(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


